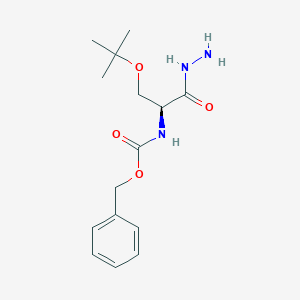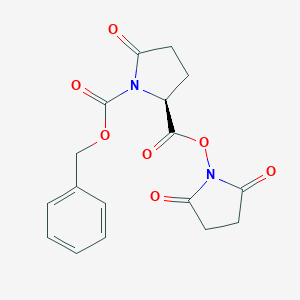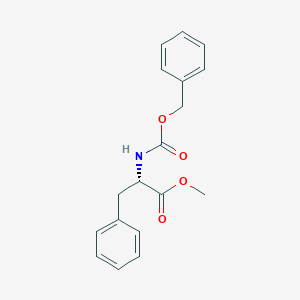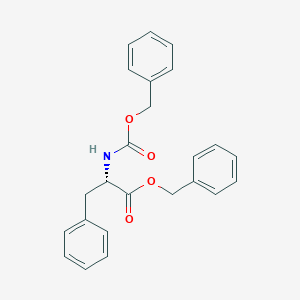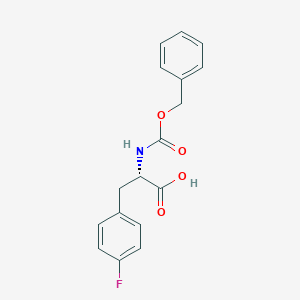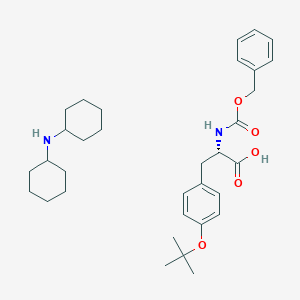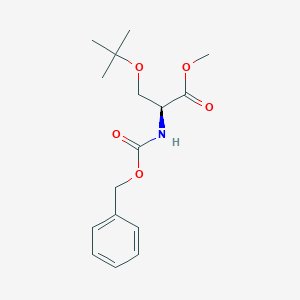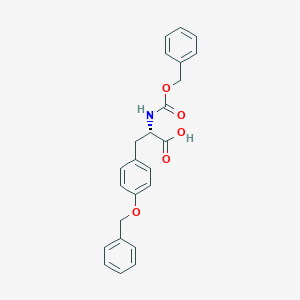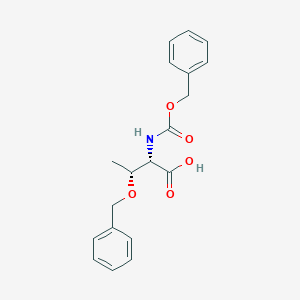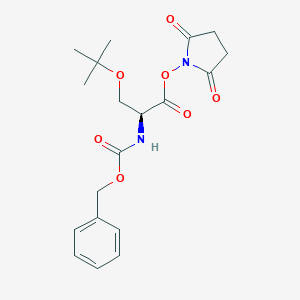
Z-Ser(tbu)-osu
説明
Z-Ser(tbu)-osu is a serine derivative . It is also known as N-Z-O-tert-butyl-L-serine . The CAS number for Z-Ser(tbu)-osu is 1676-75-1 .
Molecular Structure Analysis
The empirical formula for Z-Ser(tbu)-osu is C15H21NO5 . The molecular weight is 295.33 g/mol . The InChI string isInChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 . Physical And Chemical Properties Analysis
Z-Ser(tbu)-osu has a molecular weight of 295.33 g/mol . The storage temperature is -20°C .科学的研究の応用
-
Scientific Field: Peptide Synthesis
- Z-Ser(tbu)-osu is used in the field of peptide synthesis .
- It’s a protected form of the amino acid serine, where the side chain hydroxyl group is protected by a tert-butyl (tBu) group and the amino group is protected by a carbobenzyloxy (Z) group .
- This protection allows for selective reactions to occur at other sites within a peptide during synthesis .
-
Application: Solid Phase Peptide Synthesis
- One application of Z-Ser(tbu)-osu is in the solid phase synthesis of partially protected peptide hydrazides .
- In this process, polymer-bound N-tritylhydrazines are prepared by reacting polymeric tritylchlorides with hydrazine .
- These compounds are then used in the solid phase synthesis of the peptide hydrazides using 1-hydroxybenzotriazolyl esters of Fmoc- or Trt-amino acids .
-
Methods and Procedures
- The synthesis of protected peptide acids has been simplified by the application of the solid phase methodology .
- The desired protected peptide fragments are prepared in solution, which can be time-consuming and difficult, especially when highly labile protecting groups are presented .
- The synthesized peptide hydrazides can be quantitatively split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .
-
Results and Outcomes
-
Scientific Field: Proteomics Research
- Z-Ser(tbu)-osu is used in the field of proteomics research .
- It’s a protected form of the amino acid serine, where the side chain hydroxyl group is protected by a tert-butyl (tBu) group and the amino group is protected by a carbobenzyloxy (Z) group .
- This protection allows for selective reactions to occur at other sites within a peptide during synthesis .
-
Application: Protein Synthesis
-
Methods and Procedures
- The synthesis of proteins has been simplified by the application of the solid phase methodology .
- The desired protected peptide fragments are prepared in solution, which can be time-consuming and difficult, especially when highly labile protecting groups are presented .
- The synthesized proteins can be split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .
-
Results and Outcomes
-
Scientific Field: Proteomics Research
- Z-Ser(tbu)-osu is used in the field of proteomics research .
- It’s a protected form of the amino acid serine, where the side chain hydroxyl group is protected by a tert-butyl (tBu) group and the amino group is protected by a carbobenzyloxy (Z) group .
- This protection allows for selective reactions to occur at other sites within a peptide during synthesis .
-
Application: Protein Synthesis
-
Methods and Procedures
- The synthesis of proteins has been simplified by the application of the solid phase methodology .
- The desired protected peptide fragments are prepared in solution, which can be time-consuming and difficult, especially when highly labile protecting groups are presented .
- The synthesized proteins can be split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .
-
Results and Outcomes
Safety And Hazards
Z-Ser(tbu)-osu may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of exposure, it’s recommended to move to fresh air, rinse the mouth with water, wash off with soap and plenty of water, and flush eyes with water as a precaution .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCWCOSSJNXAN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550491 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser(tbu)-osu | |
CAS RN |
19460-97-0 | |
| Record name | L-Serine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19460-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)



